Trimethyl(4-methylhept-6-EN-1-YL)silane
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Overview
Description
Trimethyl(4-methylhept-6-en-1-yl)silane is an organosilicon compound with the molecular formula C10H22Si. It is a type of silane, which is a compound containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(4-methylhept-6-en-1-yl)silane typically involves the reaction of a suitable alkene with trimethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a platinum catalyst to form the desired product. The reaction conditions usually involve moderate temperatures and pressures to ensure optimal yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced catalysts and optimized reaction conditions further enhances the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(4-methylhept-6-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The silicon atom can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethyl(4-methylhept-6-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is used in the modification of biomolecules for various biochemical studies.
Industry: The compound is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl(4-methylhept-6-en-1-yl)silane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can interact with different molecular targets, leading to the formation of new chemical bonds. This property is particularly useful in catalysis and surface modification applications.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler silane with the formula (CH3)3SiH.
Trimethyl(phenylethynyl)silane: A silane with a phenyl group attached to the silicon atom.
Trimethyl(4-methylpent-4-en-1-yn-1-yl)silane: A similar compound with a different alkyl group.
Uniqueness
Trimethyl(4-methylhept-6-en-1-yl)silane is unique due to its specific alkyl group, which imparts distinct chemical properties. This makes it particularly useful in applications where precise control over reactivity and selectivity is required.
Properties
CAS No. |
89811-51-8 |
---|---|
Molecular Formula |
C11H24Si |
Molecular Weight |
184.39 g/mol |
IUPAC Name |
trimethyl(4-methylhept-6-enyl)silane |
InChI |
InChI=1S/C11H24Si/c1-6-8-11(2)9-7-10-12(3,4)5/h6,11H,1,7-10H2,2-5H3 |
InChI Key |
WGUNHGOIFAAFHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC[Si](C)(C)C)CC=C |
Origin of Product |
United States |
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